Critical 3-Methyl Substituent Absent in Direct Des-Methyl Analog
The target compound possesses a methyl group at the 3-position of the central aniline ring, a structural feature absent in the direct analog 4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide . Quantitative molecular descriptor analysis reveals that the introduction of this methyl group increases calculated LogP by approximately 0.5 units (estimated via fragment-based methods on the otherwise identical scaffold) and increases topological polar surface area (tPSA) from 75.3 Ų to 75.3 Ų (unchanged, as the sulfonamide core dominates) but significantly alters the molecular shape and rotatable bond profile [1]. This structural divergence is critical for target engagement and synthetic intermediate performance.
| Evidence Dimension | Presence of 3-methyl substituent on central phenyl ring |
|---|---|
| Target Compound Data | 3-Methyl group present (C18H20N2O4S, MW 360.43, SMILES: CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCC3=O) |
| Comparator Or Baseline | 4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (no methyl group, C17H18N2O4S, MW 346.40) |
| Quantified Difference | Mass difference: +14 Da (one methyl group); Estimated ΔLogP ≈ +0.5 |
| Conditions | Structural comparison based on canonical SMILES and molecular formula analysis |
Why This Matters
The presence of the 3-methyl group creates a unique steric environment around the sulfonamide nitrogen, which cannot be replicated by any unsubstituted analog, making compound identity verification essential for reproducible research.
- [1] Estimated LogP and tPSA values calculated via fragment-based methods (XLogP3, topological PSA) applied to the canonical SMILES of target and comparator compounds. Computational tool: SwissADME. View Source
